molecular formula C20H25N5O3 B2857509 6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2309732-83-8

6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No. B2857509
CAS RN: 2309732-83-8
M. Wt: 383.452
InChI Key: BIEVLFWUJDKULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Anticancer Activity : Compounds with pyrimidine and piperazine moieties have been synthesized and evaluated for their anticancer activity. For example, substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles showed significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) (Parveen et al., 2017).

  • Antimicrobial Evaluation : Pyridine-2(1H)-thiones, nicotinamides, and pyrido[3',2':4,5]thieno[3,2-d][1,2,3]-triazines containing the antipyrine moiety have been synthesized and evaluated for their antimicrobial activities. These compounds showed promising results against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Othman, 2013).

  • Serotonin Receptor Antagonists : A novel class of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles has been prepared, showing favorable serotonin 5-HT3 receptor antagonism. This illustrates the potential of such compounds in developing treatments for conditions mediated by serotonin receptors (Mahesh et al., 2004).

properties

IUPAC Name

6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-24-19(26)6-5-16(23-24)20(27)25-9-7-14(8-10-25)12-28-18-11-17(21-13-22-18)15-3-2-4-15/h5-6,11,13-15H,2-4,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEVLFWUJDKULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

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